
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a benzyl group attached to a cyclopentyl ring, which is further connected to a piperazine moiety and an acetamide group. This complex structure contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of benzyl chloride to form the benzylpiperazine intermediate . This intermediate is then reacted with cyclopentylamine and acetic anhydride to form the final compound. The reaction conditions typically involve the use of solvents like ethanol and chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process often includes crystallization and recrystallization steps to obtain the dihydrochloride hemihydrate form .
化学反応の分析
Types of Reactions
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, secondary amines, and substituted piperazines. These products can be further utilized in various chemical and pharmaceutical applications .
科学的研究の応用
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, leading to its potential effects on mood and cognition. The benzyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .
類似化合物との比較
Similar Compounds
Similar compounds include other benzyl-substituted piperazines such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate is unique due to its combination of a cyclopentyl ring and an acetamide group, which are not commonly found in other piperazine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
40399-93-7 |
|---|---|
分子式 |
C19H31Cl2N3O |
分子量 |
388.4 g/mol |
IUPAC名 |
2-[4-(1-benzylcyclopentyl)-2-methylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-16-14-22(12-11-21(16)15-18(20)23)19(9-5-6-10-19)13-17-7-3-2-4-8-17;;/h2-4,7-8,16H,5-6,9-15H2,1H3,(H2,20,23);2*1H |
InChIキー |
JWWPUZBUNBWNJQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CC(=O)N)C2(CCCC2)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


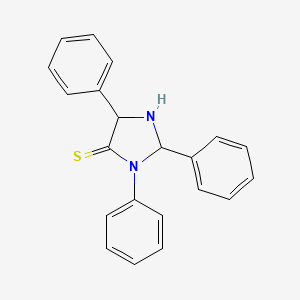


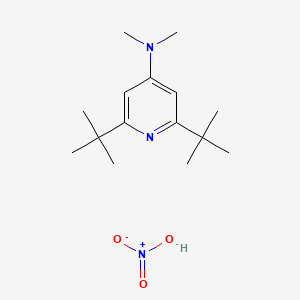
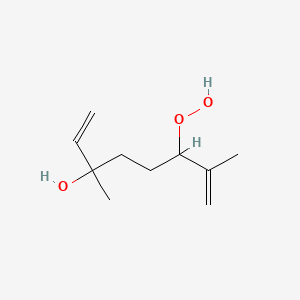
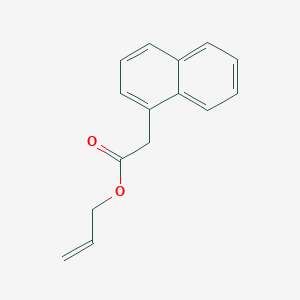
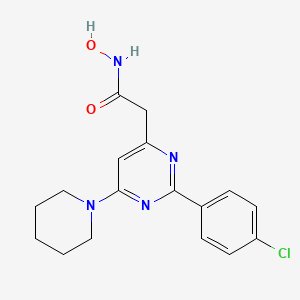
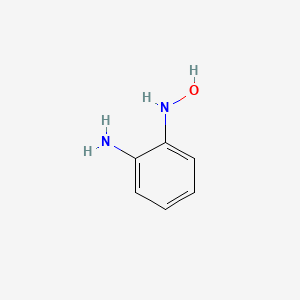

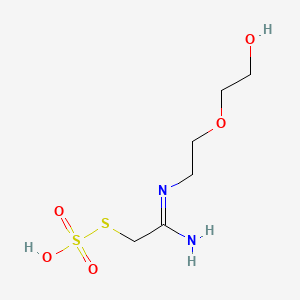
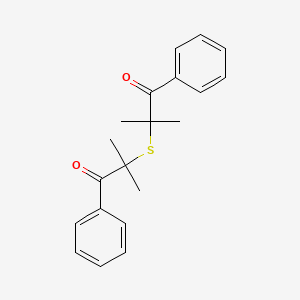
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)


